[4-(3,4-Dimethoxybenzyl)piperazin-1-yl](3,4-dimethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a piperazine ring substituted with dimethoxybenzyl and dimethoxyphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzyl chloride with piperazine to form an intermediate, which is then reacted with 3,4-dimethoxybenzoyl chloride under controlled conditions to yield the final product. The reaction conditions often require anhydrous solvents, controlled temperatures, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve the desired quality and quantity. Optimization of reaction parameters and the use of efficient catalysts are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide or thiols.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, 4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone is investigated for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorophenyl)piperazine: Similar piperazine structure but with a fluorophenyl group.
Ethyl acetoacetate: Different functional groups but used in similar synthetic applications.
Uniqueness
4-(3,4-Dimethoxybenzyl)piperazin-1-ylmethanone is unique due to its dual dimethoxy substitutions on both the benzyl and phenyl groups. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C22H28N2O5 |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-[(3,4-dimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-7-5-16(13-20(18)28-3)15-23-9-11-24(12-10-23)22(25)17-6-8-19(27-2)21(14-17)29-4/h5-8,13-14H,9-12,15H2,1-4H3 |
InChI Key |
NWMCSEAOPPKMDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.